molecular formula C16H20N2O4 B2634002 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide CAS No. 954685-72-4

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide

Cat. No. B2634002
CAS RN: 954685-72-4
M. Wt: 304.346
InChI Key: PKLDYIWTGGZTKZ-UHFFFAOYSA-N
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Description

The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide” is a derivative of benzo[d][1,3]dioxol-5-yl-indoles . These compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines . They have been designed based on literature reports of the activity of indoles against various cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds involves a Pd-catalyzed C-N cross-coupling . The synthesis of benzo[d][1,3]dioxol-5-yl gathered pyrazole derivatives was performed by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .


Molecular Structure Analysis

While specific structural data for “this compound” is not available, similar compounds have been analyzed using various spectroscopic techniques . For instance, 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been characterized using 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . The reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent has also been used .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the derivatives of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were found to obey Lipinski’s rule of five and have good bioactive scores .

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of derivatives and analogs of this compound, highlighting its potential in biological applications:

  • Anticancer Potential : A study by Mansour et al. (2021) demonstrated the synthesis of derivatives with significant cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231. The study suggests that these compounds could have potential as anticancer agents (Mansour et al., 2021).

  • Antioxidant Activity : Research by Tumosienė et al. (2019) on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidin-3-carboxylic acid derivatives revealed potent antioxidant activities, suggesting the therapeutic potential of these compounds (Tumosienė et al., 2019).

  • Anticonvulsant and Antioxidant Activities : Prasanthi et al. (2013) developed derivatives as potential anticonvulsants, with some compounds showing significant activity and antioxidant properties (Prasanthi et al., 2013).

Chemical Synthesis and Characterization

  • Synthetic Methodologies : The synthesis of related pyrrolidine derivatives has been explored for their potential applications in medicinal chemistry and pharmaceuticals. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing antibiotics, showcases the compound's relevance in synthetic organic chemistry (Fleck et al., 2003).

  • Virtual Screening and Pharmacokinetics : Studies involving virtual screening and pharmacokinetic characterization, such as the work by Wang et al. (2011), highlight the compound's role in drug discovery and development for conditions like breast cancer (Wang et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide” is not available, similar compounds have shown anticancer activity. For instance, compound C27 was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Future Directions

The future directions for research on “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide” and similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, the use of QSAR studies has become a principal tool for designing more potent drugs .

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10(2)16(20)17-7-11-5-15(19)18(8-11)12-3-4-13-14(6-12)22-9-21-13/h3-4,6,10-11H,5,7-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLDYIWTGGZTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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